molecular formula C26H24N4O8 B613377 Fmoc-Orn(Dnp)-OH CAS No. 252049-04-0

Fmoc-Orn(Dnp)-OH

Cat. No.: B613377
CAS No.: 252049-04-0
M. Wt: 520.51
InChI Key: QIVVRAUNWOIMQK-QHCPKHFHSA-N
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Description

Fmoc-Orn(Dnp)-OH: is a compound used in peptide synthesis. It is a derivative of ornithine, an amino acid, and is modified with two protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the 2,4-dinitrophenyl (Dnp) group. The Fmoc group is used to protect the amino group, while the Dnp group protects the side chain of ornithine. This compound is commonly used in solid-phase peptide synthesis to create peptides with specific sequences and modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Dnp)-OH typically involves the protection of the amino and side chain groups of ornithine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting ornithine with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The side chain is then protected by reacting the intermediate with 2,4-dinitrofluorobenzene (DNFB) to introduce the Dnp group. The reaction conditions usually involve an organic solvent like dimethylformamide (DMF) and are carried out at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis techniques allows for efficient separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Orn(Dnp)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Dnp group can be removed using nucleophiles like thiols.

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF for Fmoc removal; thiols in basic conditions for Dnp removal.

    Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of coupling additives like HOBt (1-hydroxybenzotriazole).

Major Products:

    Deprotected Ornithine: After removal of the protecting groups, free ornithine is obtained.

    Peptides: When used in peptide synthesis, the major products are peptides with specific sequences and modifications.

Scientific Research Applications

Chemistry: Fmoc-Orn(Dnp)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of ornithine into peptide chains, which can be used to study protein structure and function.

Biology: In biological research, peptides synthesized using this compound are used to investigate enzyme-substrate interactions, receptor binding, and signal transduction pathways.

Medicine: Peptides containing ornithine residues are explored for their therapeutic potential, including as antimicrobial agents and enzyme inhibitors.

Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Fmoc-Orn(Dnp)-OH in peptide synthesis involves the protection and deprotection of functional groups to facilitate the stepwise assembly of peptide chains. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The Dnp group protects the side chain of ornithine, allowing for selective deprotection and further functionalization. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds through nucleophilic attack by the amino group.

Comparison with Similar Compounds

    Fmoc-Lys(Dnp)-OH: Similar to Fmoc-Orn(Dnp)-OH but with lysine instead of ornithine.

    Fmoc-Arg(Pbf)-OH: Uses the pentamethyldihydrobenzofuran sulfonyl (Pbf) group for side chain protection.

    Fmoc-Cys(Trt)-OH: Uses the trityl (Trt) group for side chain protection of cysteine.

Uniqueness: this compound is unique due to the presence of both Fmoc and Dnp protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and functionalization, making it a versatile tool in peptide synthesis.

Properties

IUPAC Name

(2S)-5-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O8/c31-25(32)23(10-5-13-27-22-12-11-16(29(34)35)14-24(22)30(36)37)28-26(33)38-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,11-12,14,21,23,27H,5,10,13,15H2,(H,28,33)(H,31,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVVRAUNWOIMQK-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901150665
Record name N5-(2,4-Dinitrophenyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252049-04-0
Record name N5-(2,4-Dinitrophenyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252049-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N5-(2,4-Dinitrophenyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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